

An Overview of Rimonabant and Taranabant

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Compound Focus: Taranabant

CAS No.: 701977-09-5

Cat. No.: S544561

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Both **taranabant** and **rimonabant** are cannabinoid receptor type 1 (CB1) antagonists. They were developed to treat obesity by reducing appetite and improving metabolic parameters, but their development was halted due to significant psychiatric side effects [1] [2].

The table below summarizes the known information about each drug:

Feature	Rimonabant (Acomplia)	Taranabant
Drug Class	CB1 Receptor Antagonist / Inverse Agonist	CB1 Receptor Antagonist [1]
Development Status	Approved in Europe (2006), withdrawn worldwide (2008-2009) [3] [2] [4]	Development terminated (circa 2008) [1]

| **Efficacy (vs. Placebo)** | **Weight Loss:** ~4.7 kg greater after 1 year [5] **Metabolic Improvements:** Increased HDL-C (+16.4%), reduced triglycerides (-6.9%), reduced HbA1c in diabetics (-0.6%) [6] | No detailed quantitative data from clinical trials is available in the public search results. | | **Common Side Effects** | Nausea, dizziness, psychiatric disorders [6] | Information not available from search results. | | **Serious Safety Concerns** | **Psychiatric:** Depressive disorders, anxiety [5] [3]. **Withdrawn** due to risk of serious psychiatric disorders, including suicide [2] [4]. | Development was **terminated** due to a similar side effect profile of psychiatric adverse events as rimonabant [1]. |

Detailed Efficacy and Safety Data for Rimonabant

As the first-in-class drug, rimonabant's profile is well-documented from large clinical programs. The following table summarizes key efficacy and safety data from pooled analyses and meta-analyses of its Phase III trials (the RIO program) [6] [5].

Metric	Result with 20 mg Rimonabant (after 1 year)	Notes / Commentary
Efficacy (Placebo-corrected)		
Weight Loss	-6.5 kg [6]	--
Waist Circumference	-6.4 cm [6]	--
HDL Cholesterol	+16.4% [6]	~45-57% of effect was estimated to be independent of weight loss [6].
Triglycerides	-6.9% [6]	--
HbA1c (in diabetics)	-0.6% [6]	--
Safety & Discontinuation		
Overall Adverse Events	Odds Ratio: 1.4 [5]	Number Needed to Harm (NNH) = 25.
Serious Adverse Events	Odds Ratio: 1.4 [5]	NNH = 59.
Discontinuation due to Depressive Mood Disorders	Odds Ratio: 2.5 [5]	NNH = 49.
Discontinuation due to Anxiety	Odds Ratio: 3.0 [5]	NNH = 166.

Experimental Protocols from Key Studies

The data in the table above primarily comes from the RIO (Rimonabant in Obesity) program. Here is a summary of the common methodology used in these trials [6]:

- **Research Design:** Multiple double-blind, randomized, placebo-controlled Phase III studies (RIO-Europe, RIO-North America, RIO-Lipids, RIO-Diabetes).

- **Patient Population:** Enrolled overweight/obese patients (BMI >27 kg/m²) with or without comorbidities like dyslipidemia or type 2 diabetes. Thousands of patients were included in the pooled analysis.
- **Intervention:** Patients received either a daily dose of rimonabant (5 mg or 20 mg) or a placebo for one year.
- **Concomitant Therapy:** All patients were placed on a hypocaloric diet (creating a 600 kcal/day deficit) and given advice to increase physical activity.
- **Outcome Measures:** Primary efficacy measures included change in body weight and waist circumference. Secondary measures included various cardiometabolic risk factors like lipid levels, fasting insulin, and HbA1c. Safety was assessed by monitoring adverse events.

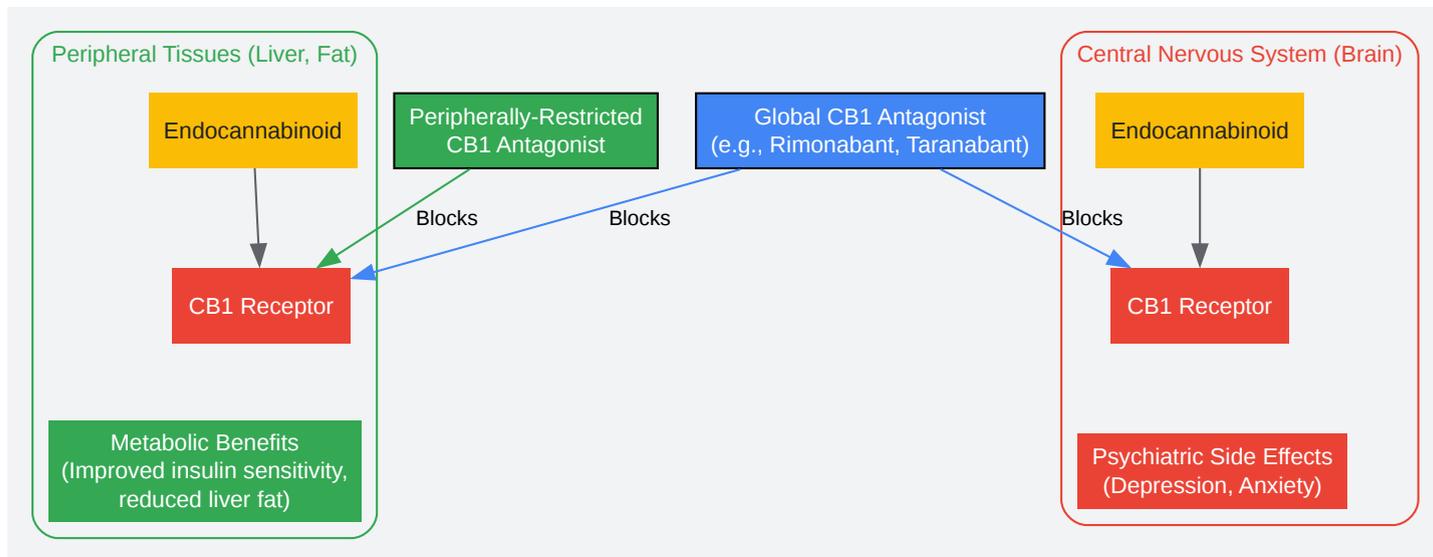
Insights for Future Drug Development

The failure of rimonabant and **taranabant** led to a pivotal shift in research. Evidence suggests that the **beneficial metabolic effects of CB1 blockade are mediated by receptors in peripheral tissues** (e.g., liver, fat), while the **serious psychiatric side effects originate in the central nervous system (CNS)** [1] [4].

This understanding has spurred new strategies to harness the metabolic benefits while avoiding CNS-related risks:

- **Peripherally Restricted CB1 Antagonists:** Compounds like **TM38837** were designed to have minimal penetration of the blood-brain barrier, aiming to block only peripheral CB1 receptors [1].
- **Hepatic-Targeted Delivery:** Novel approaches, such as encapsulating rimonabant in polymeric nanoparticles (**Rimo-NPs**), successfully demonstrated in mouse models that the drug can be delivered primarily to the liver. This treatment improved hepatic steatosis and insulin resistance without showing behavioral side effects, as the drug levels in the brain were negligible [4].

The following diagram illustrates the signaling pathway targeted by these drugs and the logic behind the new peripheral targeting strategies.



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To cite this document: Smolecule. [An Overview of Rimonabant and Taranabant]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544561#taranabant-vs-rimonabant-efficacy-safety>]

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